molecular formula C14H15N3O3 B2993626 3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol CAS No. 333774-25-7

3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol

Cat. No.: B2993626
CAS No.: 333774-25-7
M. Wt: 273.292
InChI Key: HCAQOBAKUUKVSH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
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Properties

IUPAC Name

3-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-2-8-15-11-14-3-1-9-16(14)12-4-6-13(7-5-12)17(19)20/h1,3-7,9,11,18H,2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAQOBAKUUKVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NCCCO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3}. It features a pyrrole ring substituted with a nitrophenyl group, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds containing nitrophenyl and pyrrole moieties exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including:

  • Activation of caspases : These are crucial for the apoptotic process.
  • Inhibition of cell proliferation : This can occur through cell cycle arrest at specific phases.

Case Study : A study demonstrated that similar compounds led to significant tumor growth inhibition in rodent models. The study highlighted the compound's ability to induce apoptosis in human cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The proposed mechanism includes:

  • Inhibition of pro-inflammatory cytokines : Such as TNF-alpha and IL-6.
  • Reduction of oxidative stress : By modulating the activity of antioxidant enzymes.

Research Finding : In vitro studies have shown that derivatives of this compound can significantly reduce the levels of inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
Inhibits cell proliferation
Anti-inflammatoryInhibits pro-inflammatory cytokines
Reduces oxidative stress

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